molecular formula C19H23ClN4OS B2658013 5-((3-Chlorophenyl)(3,5-dimethylpiperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 1008248-36-9

5-((3-Chlorophenyl)(3,5-dimethylpiperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol

Cat. No. B2658013
CAS RN: 1008248-36-9
M. Wt: 390.93
InChI Key: MUZJPFBLOFZGSM-UHFFFAOYSA-N
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Description

The compound contains several functional groups including a chlorophenyl group, a dimethylpiperidinyl group, a methylthiazolotriazolol group. These groups are common in many pharmaceutical compounds and could potentially contribute to various biological activities .


Synthesis Analysis

While specific synthesis methods for this compound are not available, one of its components, 3,5-dimethylpiperidine, is typically prepared by hydrogenation of 3,5-dimethylpyridine .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple functional groups. The 3,5-dimethylpiperidine component, for example, has a cyclic structure with two methyl groups attached to the nitrogen atom .

Scientific Research Applications

Antimicrobial Activities

Research on similar triazole derivatives has demonstrated significant antimicrobial properties. For instance, Bektaş et al. (2007) synthesized novel 1,2,4-triazole derivatives and found some to possess good or moderate activities against test microorganisms, indicating potential use in developing new antimicrobial agents (Bektaş et al., 2007). Similarly, Taha (2008) reported the synthesis of 1,2,4-triazolo[3,4-b]-1,3,4-thiadiazoles and thiadiazines with possible antimicrobial activity, highlighting the broad spectrum of biological activities exhibited by these compounds (Taha, 2008).

Novel Heterocyclic Compound Synthesis

The potential for synthesizing novel heterocyclic compounds using triazole derivatives as starting materials or intermediates is well-documented. For example, compounds with the triazole core have been used to synthesize various heterocycles with potential biological activities, as demonstrated by Deshmukh et al. (2003) in their work on tricyclic 1,4-benzothiazinones (Deshmukh et al., 2003). These methodologies highlight the versatility of triazole derivatives in accessing complex molecular architectures.

Pharmacological Potential

Research into triazole derivatives has also uncovered their potential in pharmacological applications. For example, the study on YM348, a novel 5-HT2C receptor agonist with potential applications in neurological disorders, showcases the diverse pharmacological activities that can be achieved with structurally related compounds (Kimura et al., 2004).

Future Directions

Future research could focus on synthesizing this compound and studying its biological activities. Given the biological activities of similar compounds, it could potentially be used in the development of new pharmaceuticals .

properties

IUPAC Name

5-[(3-chlorophenyl)-(3,5-dimethylpiperidin-1-yl)methyl]-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23ClN4OS/c1-11-7-12(2)10-23(9-11)16(14-5-4-6-15(20)8-14)17-18(25)24-19(26-17)21-13(3)22-24/h4-6,8,11-12,16,25H,7,9-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUZJPFBLOFZGSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CN(C1)C(C2=CC(=CC=C2)Cl)C3=C(N4C(=NC(=N4)C)S3)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23ClN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-((3-Chlorophenyl)(3,5-dimethylpiperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol

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